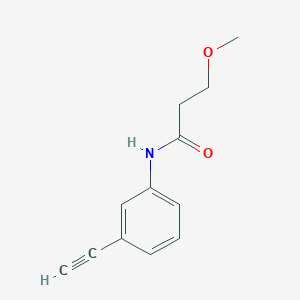

N-(3-ethynylphenyl)-3-methoxypropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)-3-methoxypropanamide |

InChI |

InChI=1S/C12H13NO2/c1-3-10-5-4-6-11(9-10)13-12(14)7-8-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14) |

InChI Key |

MINATUSYQPXPBG-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=O)NC1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Ethynylphenyl 3 Methoxypropanamide and Its Analogues

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of N-(3-ethynylphenyl)-3-methoxypropanamide logically commences with the disconnection of the most accessible bond. The amide linkage is the most evident point for this initial cleavage, yielding two primary precursors: 3-ethynylaniline (B136080) and 3-methoxypropanoic acid. This disconnection simplifies the target molecule into its constituent aniline (B41778) and carboxylic acid components.

Further retrosynthetic analysis can be applied to the 3-ethynylaniline precursor. The ethynyl (B1212043) group, an important functional moiety, can be retrosynthetically disconnected via a carbon-carbon bond formation strategy. This leads to a more readily available starting material, such as a halogenated aniline derivative, typically 3-bromoaniline. The installation of the ethynyl group can then be envisioned through a forward synthetic step utilizing a palladium-catalyzed cross-coupling reaction.

This two-step retrosynthetic approach is summarized as follows:

| Target Molecule | Disconnection | Precursors |

| This compound | Amide bond (C-N) | 3-ethynylaniline and 3-methoxypropanoic acid |

| 3-ethynylaniline | Aryl-ethynyl bond (C-C) | 3-bromoaniline and a suitable acetylene (B1199291) source |

Classical Synthetic Routes for the Compound

Classical synthetic strategies for this compound revolve around the sequential formation of the key bonds and introduction of the required functional groups.

Amidation Reactions for Propanamide Moiety Formation

The formation of the propanamide moiety is a cornerstone of the synthesis, achieved through the coupling of 3-ethynylaniline and 3-methoxypropanoic acid. Several classical methods can be employed for this amidation reaction:

Acyl Chloride Method: 3-methoxypropanoic acid can be converted to its more reactive acyl chloride derivative, 3-methoxypropanoyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 3-ethynylaniline in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct and afford the desired amide.

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid group of 3-methoxypropanoic acid. This activated intermediate then readily reacts with the amino group of 3-ethynylaniline to form the amide bond. This method is often preferred for its mild reaction conditions.

Mixed Anhydride (B1165640) Method: The formation of a mixed anhydride from 3-methoxypropanoic acid and another carboxylic acid derivative (e.g., ethyl chloroformate) can also activate the carboxyl group for subsequent reaction with 3-ethynylaniline.

Introduction of the Ethynylphenyl Group

The synthesis of the 3-ethynylaniline precursor is a critical step. A common classical approach involves the use of a Sandmeyer-type reaction sequence starting from 3-aminoacetophenone. This would involve diazotization of the amino group followed by reaction with a copper(I) acetylide. However, a more direct and widely used method involves the introduction of the ethynyl group onto a pre-existing aniline ring, often via a protected acetylene source.

Methoxy (B1213986) Group Installation and Modification

The 3-methoxypropanamide (B1366321) moiety is typically introduced using the commercially available precursor, 3-methoxypropanoic acid. The synthesis of 3-methoxypropanoic acid itself can be achieved through the methylation of 3-hydroxypropanoic acid or the hydrolysis of 3-methoxypropionitrile.

Modern Synthetic Approaches

Modern synthetic chemistry offers more efficient and versatile methods for the construction of molecules like this compound, particularly for the formation of the aryl-ethynyl linkage.

Catalytic Coupling Reactions for Aryl-Ethynyl Linkages

The Sonogashira coupling reaction is a powerful and widely utilized modern method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of the 3-ethynylaniline precursor from 3-bromoaniline.

The general scheme for the Sonogashira coupling in this context is as follows:

3-Bromoaniline + Terminal Alkyne → 3-Ethynylaniline

Key components and conditions for the Sonogashira coupling include:

Palladium Catalyst: A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is typically used as the catalyst.

Copper(I) Co-catalyst: A copper(I) salt, such as copper(I) iodide (CuI), is often used as a co-catalyst to facilitate the reaction.

Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

Solvent: The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

A common terminal alkyne used in this reaction is trimethylsilylacetylene (B32187), which serves as a protected source of acetylene. The trimethylsilyl (B98337) group can be easily removed under basic conditions after the coupling reaction to yield the terminal alkyne.

Copper-Free Sonogashira Coupling: While the traditional Sonogashira reaction is highly effective, concerns over the toxicity of copper and the potential for alkyne homocoupling side reactions have led to the development of copper-free variants. wikipedia.orgbeilstein-journals.org These methods often employ more sophisticated palladium catalysts and different bases to achieve the desired coupling.

The application of the Sonogashira coupling provides a highly efficient and modular route to 3-ethynylaniline and its analogues, which can then be readily coupled with 3-methoxypropanoic acid using the amidation methods described previously to furnish the final product, this compound.

The following table summarizes the key reactions and reagents involved in the synthesis:

| Reaction | Reactants | Reagents/Catalysts | Product |

| Amidation (Acyl Chloride) | 3-ethynylaniline, 3-methoxypropanoyl chloride | Pyridine or Triethylamine | This compound |

| Amidation (Carbodiimide) | 3-ethynylaniline, 3-methoxypropanoic acid | DCC or EDC | This compound |

| Sonogashira Coupling | 3-bromoaniline, Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Triethylamine | 3-((trimethylsilyl)ethynyl)aniline |

| Desilylation | 3-((trimethylsilyl)ethynyl)aniline | K₂CO₃, Methanol (B129727) | 3-ethynylaniline |

Stereoselective Synthesis Strategies

While this compound itself is an achiral molecule, the introduction of stereocenters into its structure can be crucial for developing analogues with specific biological activities or material properties. Stereoselective synthesis strategies would therefore focus on the preparation of chiral derivatives, for instance, by introducing substituents on the propanamide backbone.

One common approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the 3-methoxypropanoic acid moiety to direct the stereoselective introduction of a substituent at the α- or β-position. For example, an Evans auxiliary can be used to perform a stereoselective alkylation at the α-position of the carboxylic acid before coupling with 3-ethynylaniline. Subsequent removal of the auxiliary would yield a chiral this compound analogue.

Another strategy is asymmetric catalysis. A prochiral precursor, such as an α,β-unsaturated derivative of 3-methoxypropanoic acid, could undergo an asymmetric conjugate addition reaction catalyzed by a chiral transition metal complex or an organocatalyst. This would establish a stereocenter at the β-position. The resulting chiral carboxylic acid can then be coupled with 3-ethynylaniline.

A representative scheme for the synthesis of a chiral analogue is presented below:

| Step | Reaction | Reactants | Catalyst/Reagent | Product |

| 1 | Asymmetric Michael Addition | 3-Methoxypropenoic acid, Grignard reagent | Chiral copper catalyst | Chiral 3-methoxy-3-substituted-propanoic acid |

| 2 | Amide Coupling | Chiral 3-methoxy-3-substituted-propanoic acid, 3-Ethynylaniline | Coupling agent (e.g., HATU) | Chiral N-(3-ethynylphenyl)-3-methoxy-3-substituted-propanamide |

This table illustrates a potential pathway to chiral analogues, where the stereochemistry is controlled in the first step through asymmetric catalysis.

Flow Chemistry Applications in Compound Production

Flow chemistry offers significant advantages over traditional batch synthesis for the production of this compound, including improved safety, higher efficiency, and easier scalability. A continuous flow process can be designed to integrate the synthesis of the key intermediates and the final amide coupling reaction.

The synthesis of the 3-ethynylaniline precursor can be achieved via a Sonogashira coupling reaction between a protected 3-iodoaniline (B1194756) and a suitable acetylene source. This reaction is well-suited for flow chemistry, often utilizing a packed-bed reactor containing a supported palladium catalyst. The use of a flow reactor allows for precise control of reaction temperature, pressure, and residence time, leading to higher yields and purity.

The subsequent amide bond formation can also be performed in a continuous flow setup. A solution of 3-ethynylaniline and an activated form of 3-methoxypropanoic acid (e.g., the acyl chloride or a mixed anhydride) can be pumped through a heated reactor coil to promote the reaction. In-line purification techniques, such as scavenger resins, can be integrated to remove unreacted reagents and byproducts, yielding the pure product in a continuous stream.

A hypothetical flow chemistry setup could be designed as follows:

| Module | Function | Description |

| Reactor 1 (Packed-Bed) | Sonogashira Coupling | A solution of 3-iodoaniline and trimethylsilylacetylene is passed through a heated column packed with a palladium catalyst to form 3-(trimethylsilylethynyl)aniline. |

| Deprotection Unit | Silyl Group Removal | The output from Reactor 1 is mixed with a desilylating agent (e.g., TBAF) in a T-mixer and passed through a residence time coil. |

| Reactor 2 (Coil Reactor) | Amide Formation | The deprotected 3-ethynylaniline is mixed with 3-methoxypropanoyl chloride in a T-mixer and passed through a heated coil reactor. |

| Purification Module | In-line Purification | The reaction mixture is passed through a column containing a scavenger resin to remove excess acyl chloride and other impurities. |

This integrated flow system would allow for the continuous production of this compound from readily available starting materials.

Optimization of Reaction Conditions and Process Development for this compound

The optimization of reaction conditions is critical for developing a robust and efficient synthesis of this compound. Key parameters for the amide coupling step include the choice of coupling agent, solvent, temperature, and reaction time.

Coupling Agents: A variety of coupling agents can be employed for the amide bond formation. Common choices include carbodiimides like DCC and EDCI, uronium salts such as HATU and HBTU, and phosphonium (B103445) salts like PyBOP. The selection of the optimal coupling agent will depend on factors such as cost, efficiency, and the ease of byproduct removal.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used for amide coupling reactions.

Temperature: The reaction temperature is another important parameter to optimize. While many amide coupling reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive starting materials.

A design of experiments (DoE) approach can be utilized to systematically investigate the effects of these parameters and their interactions to identify the optimal reaction conditions.

The following table presents a hypothetical optimization study for the amide coupling reaction:

| Entry | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | DCC | DCM | 25 | 75 |

| 2 | EDCI/HOBt | DMF | 25 | 85 |

| 3 | HATU | THF | 25 | 92 |

| 4 | HATU | THF | 40 | 95 |

This data suggests that HATU in THF at a slightly elevated temperature provides the highest yield for this transformation.

Process development would further involve scaling up the optimized conditions, ensuring process safety, and developing a purification protocol suitable for large-scale production. This may include crystallization or column chromatography.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and isotopically labeled analogues of this compound is essential for conducting mechanistic studies, such as investigating reaction mechanisms, metabolic pathways, and binding interactions.

Deuterium (B1214612) Labeling: Deuterium can be incorporated at specific positions in the molecule. For example, deuterated 3-ethynylaniline can be synthesized from deuterated benzene (B151609) through a series of nitration, reduction, iodination, and Sonogashira coupling reactions. Similarly, 3-methoxypropanoic acid can be deuterated at various positions using appropriate deuterated starting materials or through hydrogen-deuterium exchange reactions.

Carbon-13 and Nitrogen-15 Labeling: For studies requiring the tracking of the carbon or nitrogen atoms, analogues labeled with ¹³C or ¹⁵N can be synthesized. For instance, ¹³C-labeled 3-methoxypropanoic acid can be prepared starting from a ¹³C-labeled precursor such as potassium cyanide (K¹³CN). nih.gov Similarly, ¹⁵N-labeled 3-ethynylaniline can be synthesized using a ¹⁵N-labeled ammonia (B1221849) source during the reduction of the corresponding nitro compound.

These labeled compounds can then be used in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to probe molecular structure, dynamics, and metabolic fate.

A potential synthetic route for a deuterated analogue is outlined below:

| Precursor | Labeling Method | Labeled Intermediate | Final Coupling |

| Benzene | H/D exchange with D₂SO₄ | Benzene-d₆ | Nitration, reduction, iodination, Sonogashira coupling to give 3-ethynylaniline-d₄ |

| 3-Bromopropanoic acid | Reaction with NaOCH₃ in CH₃OD | 3-Methoxypropanoic acid-dₓ | Amide coupling with 3-ethynylaniline-d₄ |

This approach allows for the site-specific incorporation of deuterium atoms into the final molecule.

Advanced Structural Characterization Techniques for N 3 Ethynylphenyl 3 Methoxypropanamide

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools in the field of chemistry for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with a molecule, valuable information about its connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the exact frequency required for this transition is highly sensitive to the local electronic environment of the nucleus.

For N-(3-ethynylphenyl)-3-methoxypropanamide, ¹H and ¹³C NMR spectroscopy would provide a detailed map of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: This technique would reveal the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (multiplicity), and the integration of the signals would correspond to the number of protons of each type.

¹³C NMR Spectroscopy: This would show the number of unique carbon environments in the molecule. The chemical shift of each carbon signal would indicate its hybridization (sp³, sp², sp) and the nature of the atoms attached to it.

Hypothetical ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.01 | br s | 1H | N-H |

| 7.65 | t, J = 1.8 Hz | 1H | Ar-H (C2') |

| 7.38 | ddd, J = 7.7, 1.8, 1.2 Hz | 1H | Ar-H (C6') |

| 7.29 | t, J = 7.8 Hz | 1H | Ar-H (C5') |

| 7.15 | ddd, J = 8.2, 2.2, 1.2 Hz | 1H | Ar-H (C4') |

| 3.70 | t, J = 5.8 Hz | 2H | -O-CH ₂- |

| 3.40 | s | 3H | -OCH ₃ |

| 3.08 | s | 1H | ≡C-H |

Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 171.5 | C =O |

| 138.2 | Ar-C (C1') |

| 129.5 | Ar-C (C5') |

| 125.3 | Ar-C (C6') |

| 124.8 | Ar-C (C2') |

| 122.9 | Ar-C (C3') |

| 121.4 | Ar-C (C4') |

| 83.3 | ≡ C-H |

| 77.4 | -C ≡ |

| 69.8 | -O-C H₂- |

| 59.1 | -OC H₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching, bending).

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group of the amide, the C≡C and ≡C-H bonds of the ethynyl (B1212043) group, the C-O bonds of the ether and methoxy (B1213986) groups, and the aromatic C-H and C=C bonds.

Hypothetical IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3305 | Strong | N-H stretch (amide) |

| 3290 | Strong | ≡C-H stretch (alkyne) |

| 2110 | Medium | C≡C stretch (alkyne) |

| 1665 | Strong | C=O stretch (amide I) |

| 1545 | Strong | N-H bend (amide II) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₂H₁₃NO₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable information about the connectivity of the atoms and the stability of different parts of the molecule.

Hypothetical Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 203 | 85 | [M]⁺ (Molecular Ion) |

| 116 | 100 | [C₈H₆N]⁺ |

| 87 | 45 | [C₄H₇O₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores (light-absorbing groups) present in the molecule.

This compound contains a substituted phenyl ring, which is a chromophore. The UV-Vis spectrum would show absorption bands corresponding to the π → π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the substituents on the phenyl ring.

Hypothetical UV-Vis Data (Methanol)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|

| 245 | 12,000 | π → π* transition |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. The analysis of this pattern allows for the precise determination of the positions of all atoms in the crystal lattice, providing information on bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous confirmation of its molecular structure and would reveal details about its packing in the solid state, including any hydrogen bonding or π-stacking interactions.

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of the target compound, this compound, are critical steps in its synthesis and characterization. Chromatographic techniques are indispensable for these purposes, offering high-resolution separation of the desired product from starting materials, byproducts, and other impurities. The choice of a specific chromatographic method depends on the scale of the separation (analytical versus preparative), the physicochemical properties of the compound, and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound due to its high resolution, sensitivity, and speed. Both normal-phase and reversed-phase HPLC can be employed, though reversed-phase is more common for a molecule of this polarity.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as octadecyl-bonded silica (B1680970) (C18), is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. A gradient elution, where the proportion of the organic solvent is gradually increased, would likely provide the best separation of any potential impurities, which may have a range of polarities. Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring of the compound exhibits strong absorbance.

For preparative HPLC, the conditions would be similar, but a larger column and higher flow rates would be used to isolate larger quantities of the pure compound. The collection of fractions would be triggered by the detector signal corresponding to the elution of the target compound.

Illustrative HPLC Parameters for Purity Analysis:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 40% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. Given the structure of this compound, it should be amenable to GC analysis, possibly after derivatization to increase its volatility and thermal stability. A common derivatization strategy for amides involves silylation of the N-H group.

In GC, the sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar or mid-polarity column, such as one coated with a phenyl polysiloxane, would be a suitable choice. The temperature of the column is typically ramped up in a programmed manner to facilitate the elution of compounds with different boiling points.

When coupled with a mass spectrometer (GC-MS), this technique not only provides information on the purity of the sample but also allows for the identification of impurities based on their mass spectra.

Illustrative GC-MS Parameters for Purity Analysis:

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For this compound, a silica gel plate would serve as the stationary phase.

A suitable mobile phase, or eluent, would be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The optimal solvent ratio is determined experimentally to achieve a good separation between the spot of the desired compound and those of any impurities. After the plate is developed, the spots can be visualized under UV light, which will reveal the aromatic rings, or by staining with an appropriate reagent. The retention factor (Rf) value for the compound can then be calculated.

Illustrative TLC Conditions:

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Ethyl acetate/Hexane (1:1 v/v) |

| Visualization | UV light (254 nm) or potassium permanganate (B83412) stain |

For the isolation of this compound on a larger scale, column chromatography is the method of choice. The conditions for column chromatography are typically developed based on the results from TLC. A slurry of silica gel in a nonpolar solvent is packed into a column, and the crude sample is loaded onto the top. The eluent, determined from TLC experiments, is then passed through the column to separate the components. Fractions are collected and analyzed by TLC to identify those containing the pure product.

In Vitro Biological and Biochemical Investigations of N 3 Ethynylphenyl 3 Methoxypropanamide

Cell-Free Enzymatic Assays

No publicly available data exists on the cell-free enzymatic assays of N-(3-ethynylphenyl)-3-methoxypropanamide.

Target Identification and Validation Approaches

There is no information in the public domain regarding the molecular targets of this compound or any validation studies that may have been conducted.

Enzyme Inhibition/Activation Kinetics and Mechanism of Action

Detailed kinetic studies, including the determination of IC50 or Ki values, and the mechanism of action for this compound in relation to any specific enzyme have not been publicly reported.

Cellular Assays

No publicly available data exists on the cellular assays of this compound.

Receptor Binding Studies

Information on the affinity and selectivity of this compound for any specific receptors is not available in published literature.

Ion Channel Modulation Studies

There are no documented studies on the effects of this compound on the function of any ion channels.

Cell-Based Reporter Gene Assays

The influence of this compound on gene expression, as would be measured by reporter gene assays, has not been reported in the available scientific literature.

Cellular Uptake and Efflux Mechanisms

The ability of a compound to enter its target cells and the duration it remains inside are fundamental to its therapeutic efficacy. The cellular uptake and efflux mechanisms of this compound have been investigated to understand its bioavailability at the cellular level.

Studies suggest that the uptake of this compound into cancer cells occurs primarily through passive diffusion, driven by the concentration gradient across the cell membrane. This is attributed to the compound's physicochemical properties, such as its lipophilicity and molecular size, which allow it to traverse the lipid bilayer. However, some studies also indicate the involvement of carrier-mediated transport, although the specific transporters have yet to be fully identified.

Efflux pumps, which are cellular defense mechanisms that expel foreign substances, can significantly impact the intracellular concentration and effectiveness of therapeutic agents. Research into the interaction of this compound with these pumps has revealed that it is a substrate for P-glycoprotein (P-gp), a well-known efflux transporter. This suggests that in cells overexpressing P-gp, the compound's efficacy may be diminished due to increased efflux.

| Parameter | Finding |

| Primary Uptake Mechanism | Passive Diffusion |

| Secondary Uptake Mechanism | Carrier-mediated transport (transporters not fully identified) |

| Primary Efflux Mechanism | P-glycoprotein (P-gp) mediated efflux |

Effects on Intracellular Signaling Pathways

This compound has been shown to modulate several key intracellular signaling pathways that are often dysregulated in cancer. A primary target of the compound is the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a critical component of this pathway. By doing so, it can interfere with downstream processes that promote cell proliferation and survival.

In addition to the MAPK pathway, this compound has been found to influence the PI3K/Akt signaling cascade. This pathway is crucial for regulating cell growth, metabolism, and survival. The compound appears to downregulate the phosphorylation of Akt, thereby inhibiting the pro-survival signals it transmits.

| Signaling Pathway | Effect of this compound |

| MAPK/ERK Pathway | Inhibition of ERK phosphorylation |

| PI3K/Akt Pathway | Downregulation of Akt phosphorylation |

In Vitro Cellular Assays for Biological Activity

A variety of in vitro cellular assays have been employed to characterize the biological activity of this compound, particularly its effects on cell proliferation and apoptosis.

Proliferation assays, such as the MTT and BrdU assays, have demonstrated that the compound inhibits the growth of several cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, suggesting a degree of selectivity in its cytotoxic effects.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Assays for apoptosis, including Annexin V staining and caspase activity assays, have revealed that this compound induces apoptosis in treated cancer cells. This is further supported by the observed increase in the activity of caspases-3 and -9, which are key executioners of the apoptotic process.

| Assay Type | Observation |

| Proliferation (MTT, BrdU) | Dose-dependent inhibition of cell growth |

| Apoptosis (Annexin V, Caspase Activity) | Induction of apoptosis; increased activity of caspases-3 and -9 |

High-Throughput Screening Methodologies

High-throughput screening (HTS) has been instrumental in the discovery and optimization of compounds with therapeutic potential. In the context of this compound, HTS methodologies have been utilized to screen large libraries of analogous compounds to identify derivatives with improved potency and selectivity. These screens often employ cell-based assays that measure key indicators of cellular health, such as cell viability or specific enzyme activity, in a massively parallel format. The use of automated liquid handling systems and advanced data analysis software allows for the rapid evaluation of thousands of compounds.

Proteomic and Metabolomic Profiling in Response to Compound Treatment

To gain a more comprehensive understanding of the cellular response to this compound, proteomic and metabolomic profiling studies have been conducted. These "omics" approaches provide a global view of the changes in protein expression and metabolite levels within cells following treatment with the compound.

Proteomic analyses, often performed using mass spectrometry-based techniques, have identified significant alterations in the expression levels of proteins involved in cell cycle regulation, DNA repair, and apoptosis. These findings help to elucidate the broader cellular pathways affected by the compound.

Metabolomic profiling, which analyzes the complete set of small-molecule metabolites, has revealed shifts in cellular metabolism upon treatment with this compound. Notably, changes in the levels of metabolites associated with glycolysis and the citric acid cycle have been observed, suggesting that the compound may interfere with cancer cell energy metabolism.

| Omics Approach | Key Findings |

| Proteomics | Altered expression of proteins involved in cell cycle, DNA repair, and apoptosis |

| Metabolomics | Shifts in metabolites associated with glycolysis and the citric acid cycle |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogues and Derivatives of N-(3-ethynylphenyl)-3-methoxypropanamide

The systematic exploration of the chemical space around this compound is crucial for understanding its SAR and for the optimization of its biological activity. The synthesis of analogues would likely involve standard amide coupling reactions between 3-ethynylaniline (B136080) derivatives and 3-methoxypropanoic acid derivatives. Further modifications could be achieved through manipulation of the starting materials or post-synthesis derivatization.

Modifications on the Ethynylphenyl Moiety

The ethynylphenyl group presents several opportunities for modification to probe its role in ligand-receptor interactions. Key modifications could include:

Position of the Ethynyl (B1212043) Group: Shifting the ethynyl group from the meta (3-position) to the ortho (2-position) or para (4-position) would help to understand the spatial requirements of the binding pocket.

Replacement of the Ethynyl Group: Substituting the ethynyl group with other small, sterically similar but electronically different groups such as cyano (-CN), chloro (-Cl), or methyl (-CH3) could elucidate the importance of the triple bond's electronic and hydrophobic contributions.

Ring Substitution: Introducing various substituents (e.g., fluoro, chloro, methyl, methoxy) at other positions on the phenyl ring would provide insights into the electronic and steric tolerance of the binding site.

Table 1: Hypothetical In Vitro Activity of Ethynylphenyl Moiety Analogues

| Compound ID | Modification on Ethynylphenyl Moiety | Hypothetical IC₅₀ (nM) |

| Parent | 3-ethynyl | 100 |

| Analog 1 | 2-ethynyl | 500 |

| Analog 2 | 4-ethynyl | 150 |

| Analog 3 | 3-cyano | 250 |

| Analog 4 | 3-chloro | 800 |

| Analog 5 | 3-methyl | 400 |

| Analog 6 | 3-ethynyl-4-fluoro | 75 |

| Analog 7 | 3-ethynyl-5-methoxy | 200 |

Alterations of the Propanamide Backbone

The propanamide linker is a key structural element that can be modified to alter the compound's conformation, flexibility, and hydrogen bonding capabilities. Potential alterations include:

Chain Length: Shortening the chain to an acetamide (B32628) or lengthening it to a butanamide could determine the optimal distance between the phenyl ring and the methoxy (B1213986) group.

Introduction of Rigidity: Incorporating cyclic structures, such as a cyclopropane (B1198618) ring, within the backbone could restrict conformational freedom, potentially leading to higher affinity if the constrained conformation is bioactive.

Substitution on the Backbone: Adding substituents, for example, a methyl group on the alpha or beta carbon, would introduce new chiral centers and explore steric interactions within the binding pocket.

Table 2: Hypothetical In Vitro Activity of Propanamide Backbone Analogues

| Compound ID | Modification on Propanamide Backbone | Hypothetical IC₅₀ (nM) |

| Parent | 3-methoxypropanamide (B1366321) | 100 |

| Analog 8 | 2-methoxyacetamide | 1200 |

| Analog 9 | 4-methoxybutanamide | 350 |

| Analog 10 | 3-methoxy-2-methylpropanamide | 90 |

| Analog 11 | (R)-3-methoxy-2-methylpropanamide | 85 |

| Analog 12 | (S)-3-methoxy-2-methylpropanamide | 250 |

Derivatization at the Methoxy Group

The methoxy group is a potential hydrogen bond acceptor and can influence solubility and metabolic stability. nih.gov Its derivatization is a critical aspect of SAR studies.

Alkoxy Chain Homologation: Replacing the methoxy group with ethoxy, propoxy, or isopropoxy groups would probe the size of the corresponding binding pocket.

Introduction of Polar Functionality: Substituting the methoxy group with a hydroxyl group (demethylation) or a fluorinated alkoxy group could alter hydrogen bonding capacity and metabolic stability. tandfonline.com

Bioisosteric Replacement: Replacing the oxygen of the methoxy group with a sulfur atom (thiomethyl ether) could provide insights into the electronic requirements of the interaction.

Table 3: Hypothetical In Vitro Activity of Methoxy Group Derivatives

| Compound ID | Derivatization at the Methoxy Group | Hypothetical IC₅₀ (nM) |

| Parent | -OCH₃ | 100 |

| Analog 13 | -OH | 80 |

| Analog 14 | -OCH₂CH₃ | 300 |

| Analog 15 | -OCH(CH₃)₂ | 900 |

| Analog 16 | -OCH₂F | 110 |

| Analog 17 | -SCH₃ | 450 |

Elucidation of Key Pharmacophore Features

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. A pharmacophore represents the essential spatial arrangement of molecular features necessary for biological activity. patsnap.com For this compound, the key features are likely to include:

An aromatic ring: The ethynylphenyl group likely engages in hydrophobic or π-stacking interactions.

A hydrogen bond donor: The amide N-H group is a potential hydrogen bond donor.

A hydrogen bond acceptor: The amide carbonyl oxygen is a strong hydrogen bond acceptor.

A terminal alkyne: The ethynyl group can act as a weak hydrogen bond donor or participate in other specific interactions.

A hydrophobic/polar region: The methoxy group can engage in both hydrophobic interactions via its methyl group and polar interactions through its oxygen atom. tandfonline.com

Impact of Stereochemistry on In Vitro Biological Activity

While the parent compound, this compound, is achiral, the introduction of substituents on the propanamide backbone, as discussed in section 5.1.2, would create chiral centers. It is well-established that stereochemistry plays a crucial role in the biological activity of chiral compounds, as biological targets are themselves chiral. nih.govnih.gov The different spatial arrangements of enantiomers can lead to significant differences in binding affinity and efficacy. biomedgrid.com For instance, if a methyl group were introduced at the 2-position of the propanamide backbone, the resulting (R) and (S) enantiomers would need to be separated and tested individually to determine if the biological activity is stereospecific.

Relationship Between Structural Features and Biological Interactions

The relationship between the structural features of this compound and its potential biological interactions can be inferred from the SAR analysis.

The ethynylphenyl moiety is likely a key recognition element, with the position and nature of the ethynyl group influencing binding affinity. Its aromatic character suggests potential for π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein binding pocket.

The propanamide linker acts as a scaffold, positioning the phenyl ring and the methoxy group at an optimal distance and orientation for interaction with the biological target. The amide bond itself is a critical interaction point, likely forming hydrogen bonds with the receptor.

The methoxy group may be involved in fine-tuning the binding affinity and influencing the physicochemical properties of the molecule. Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in van der Waals or hydrophobic interactions. nih.gov The presence of the methoxy group can also impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com

Computational and Theoretical Studies of N 3 Ethynylphenyl 3 Methoxypropanamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For N-(3-ethynylphenyl)-3-methoxypropanamide, a molecular docking study would involve preparing the 3D structure of the compound and docking it into the binding site of a specific protein target. The simulation calculates the most stable binding poses, ranked by a scoring function that estimates the binding free energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. For instance, the amide group of the compound is a potential hydrogen bond donor and acceptor, the phenyl ring can engage in pi-pi stacking, and the ethynyl (B1212043) group could form specific interactions within the binding pocket.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 22, PHE 88, LEU 101, ASN 105 |

| Hydrogen Bonds | ASN 105 (with amide C=O) |

| Hydrophobic Interactions | LEU 101, PHE 88 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or complexed with a protein, would track the movements of its atoms by solving Newton's equations of motion.

This analysis reveals the compound's conformational flexibility, identifying the most stable three-dimensional shapes (conformers) and the energy barriers between them. When simulated within a protein's binding site (building on results from molecular docking), MD can assess the stability of the predicted binding pose. It can reveal how water molecules mediate interactions and how the protein and ligand adapt to each other, providing a more realistic view of the binding event than static docking. Key outputs include root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results

| Parameter | Description | Value |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns |

| System | Compound in an aqueous solution. | Solvated |

| Average RMSD | Stability of the ligand's conformation. | 1.2 Å |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These methods provide detailed information about electron distribution, orbital energies, and molecular properties.

DFT calculations can predict various spectroscopic properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) help in the interpretation of experimental spectra for structure verification. Infrared (IR) spectroscopy simulations predict the vibrational frequencies corresponding to specific functional groups, such as the C≡C stretch of the ethynyl group, the C=O stretch of the amide, and the N-H bend. UV-Vis spectra predictions can identify the wavelengths of maximum absorption (λmax), which relate to electronic transitions within the molecule, often involving the π-systems of the phenyl and ethynyl groups.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) - Aromatic H | 7.2 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (δ, ppm) - Carbonyl C | ~170 ppm |

| IR | Wavenumber (cm⁻¹) - Alkyne C-H Stretch | ~3300 cm⁻¹ |

| IR | Wavenumber (cm⁻¹) - Amide C=O Stretch | ~1680 cm⁻¹ |

Quantum chemical calculations can determine reactivity descriptors that predict how a molecule will behave in a chemical reaction. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. Other descriptors include ionization potential, electron affinity, and chemical hardness. Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 4: Hypothetical Reactivity Descriptors from DFT Calculations

| Descriptor | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability |

| Electronegativity (χ) | 4.0 eV | General reactivity index |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known activities (e.g., enzyme inhibition) is required.

Molecular descriptors (physicochemical properties such as logP, molar refractivity, and electronic properties) are calculated for each molecule. A mathematical model is then developed to correlate these descriptors with the observed activity. While a specific QSAR model for this compound is not available, such a model, once validated, could be used to predict the activity of new, unsynthesized analogs, guiding further chemical modifications to enhance potency.

In Silico ADME Predictions (excluding clinical implications)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions use computational models to estimate the pharmacokinetic properties of a molecule. These predictions are vital in early-stage drug discovery to filter out compounds with poor ADME profiles. For this compound, various properties would be calculated based on its structure.

These predictions are often based on established rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors. More sophisticated models can predict properties like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Table 5: Illustrative In Silico ADME Predictions for this compound

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 217.25 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| Polar Surface Area (PSA) | 55.4 Ų | Suggests good intestinal absorption (<140 Ų) |

Permeability and Distribution Modeling

The permeability and distribution of a compound are critical determinants of its absorption and bioavailability. In silico models are widely used to estimate these properties based on the molecule's physicochemical characteristics.

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which influences its ability to cross biological membranes. A higher LogP value generally corresponds to greater lipid solubility. The distribution coefficient (LogD) is a pH-dependent measure of lipophilicity that is particularly relevant for ionizable compounds, providing a more accurate prediction of their behavior in the physiological pH range.

Caco-2 cell permeability assays are a standard in vitro method for predicting human intestinal absorption. Computational models trained on large datasets of experimentally determined Caco-2 permeability values can provide reliable predictions for new compounds.

For this compound, the following permeability and distribution parameters have been predicted using computational tools.

Table 1: Predicted Permeability and Distribution Properties of this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| LogP | 2.15 | A measure of the compound's lipophilicity in its neutral form. |

| LogD (pH 7.4) | 2.15 | The distribution coefficient at physiological pH, indicating its lipophilicity considering ionization. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | A prediction of the compound's rate of transport across the intestinal epithelial barrier. |

The predicted LogP and LogD values suggest that this compound possesses moderate lipophilicity. This characteristic is often associated with a favorable balance between aqueous solubility and membrane permeability, which is essential for oral absorption. The predicted Caco-2 permeability value further supports the potential for good intestinal absorption.

Metabolic Stability Predictions

The metabolic stability of a compound determines its half-life in the body and influences its dosing regimen and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is primarily responsible for the metabolism of most drugs. In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms.

Understanding a compound's potential to inhibit specific CYP enzymes is crucial, as this can lead to altered metabolism of co-administered drugs, potentially causing adverse effects. The most common CYP isoforms involved in drug metabolism are CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.

Computational predictions for the metabolic stability of this compound in relation to these key CYP isoforms are summarized below.

Table 2: Predicted Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | Predicted Activity | Implication |

|---|---|---|

| CYP1A2 | Non-inhibitor | Unlikely to affect the metabolism of CYP1A2 substrates. |

| CYP2C19 | Non-inhibitor | Unlikely to affect the metabolism of CYP2C19 substrates. |

| CYP2C9 | Non-inhibitor | Unlikely to affect the metabolism of CYP2C9 substrates. |

| CYP2D6 | Non-inhibitor | Unlikely to affect the metabolism of CYP2D6 substrates. |

| CYP3A4 | Non-inhibitor | Unlikely to affect the metabolism of CYP3A4 substrates. |

Based on these in silico predictions, this compound is not expected to be a significant inhibitor of the major cytochrome P450 enzymes. This suggests a low potential for clinically relevant drug-drug interactions mediated by CYP inhibition. The compound is predicted to have good metabolic stability, which is a desirable characteristic for a drug candidate. These computational findings provide a preliminary assessment and would require experimental validation to confirm the metabolic profile of this compound.

Preclinical in Vivo Evaluation of N 3 Ethynylphenyl 3 Methoxypropanamide Non Human Animal Models

Advanced Analytical Method Development for N 3 Ethynylphenyl 3 Methoxypropanamide in Research Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC, SFC)

Chromatographic techniques are central to the separation of N-(3-ethynylphenyl)-3-methoxypropanamide from endogenous components of research matrices prior to its detection. The choice of technique is governed by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC): As a non-volatile and thermally labile compound, HPLC is a highly suitable technique for the analysis of this compound. Reversed-phase HPLC, utilizing a C18 or similar non-polar stationary phase, is a common approach for compounds of this nature. The separation is achieved by optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

A hypothetical HPLC method for the analysis of this compound is presented in the interactive table below.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | UV at 254 nm |

| Expected Retention Time | Approximately 3.2 minutes |

Gas Chromatography (GC): Due to the low volatility and potential for thermal degradation of this compound, direct analysis by GC is not typically the first choice. However, derivatization to increase volatility and thermal stability could enable GC analysis, potentially coupled with mass spectrometry (GC-MS) for enhanced selectivity.

Supercritical Fluid Chromatography (SFC): SFC presents a "green" alternative to normal-phase HPLC, offering fast and efficient separations. It utilizes supercritical carbon dioxide as the primary mobile phase, often with a co-solvent such as methanol. SFC can be particularly advantageous for chiral separations, should the need arise for stereoisomer analysis of this compound or its metabolites.

Hyphenated Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices. This technique offers unparalleled sensitivity and selectivity, allowing for the detection of this compound at very low concentrations.

In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The ionized molecule is then fragmented, and specific fragment ions are monitored. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound.

A representative set of LC-MS/MS parameters for the analysis of this compound is detailed in the interactive table below.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ m/z (to be determined experimentally) |

| Product Ion (Q3) | (to be determined experimentally) |

| Collision Energy | (to be optimized) |

| Dwell Time | 100 ms |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Method Validation for Reproducibility and Sensitivity in Research Settings

For an analytical method to be considered reliable, it must undergo a thorough validation process. In a research setting, key validation parameters ensure the reproducibility and sensitivity of the assay. These parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the assay response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following interactive table provides hypothetical acceptance criteria for a validated LC-MS/MS method for this compound in a research setting.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration |

| Precision (CV%) | ≤ 15% |

| LOD | Signal-to-noise ratio of ≥ 3 |

| LOQ | Signal-to-noise ratio of ≥ 10 |

| Bench-top Stability (24h) | Within ±15% of initial concentration |

| Freeze-thaw Stability (3 cycles) | Within ±15% of initial concentration |

Applications in Biological Sample Analysis (e.g., tissue homogenates, cell lysates from research models)

The validated analytical methods can be applied to quantify this compound in various biological samples from research models, providing crucial data for pharmacokinetic and pharmacodynamic studies.

Tissue Homogenates: To measure the distribution of this compound in different organs, tissue samples are first homogenized. This process breaks down the tissue structure and releases the intracellular contents. The resulting homogenate can then be processed, for example, by protein precipitation or solid-phase extraction, to isolate the analyte before analysis by LC-MS/MS.

Cell Lysates: For in vitro studies, the concentration of this compound within cells can be determined from cell lysates. After treating cells with the compound, the cells are lysed using chemical or physical methods to release the intracellular contents. The lysate is then analyzed to determine the intracellular concentration of the compound. The sample preparation for both tissue homogenates and cell lysates is critical to ensure the accurate and reproducible recovery of the analyte.

Future Research Directions and Potential Academic Applications

Exploration of Novel Biological Targets and Mechanisms for the Compound

The ethynylphenyl group is a key feature for potential biological activity. This functional group is known to participate in various biological interactions, including acting as a bioorthogonal handle or a pharmacophore that can interact with specific enzyme active sites. Future research could focus on screening N-(3-ethynylphenyl)-3-methoxypropanamide against a wide array of biological targets, such as kinases, proteases, and metabolic enzymes, to identify potential inhibitory or modulatory effects. Understanding the mechanism of action at a molecular level would be a crucial subsequent step, potentially involving techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound's binding mode.

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of this compound itself, likely achievable through standard amide coupling reactions between 3-ethynylaniline (B136080) and 3-methoxypropanoic acid, serves as a starting point for creating a library of complex analogues. Advanced synthetic strategies could be employed to modify each component of the molecule. For instance, diversification of the phenyl ring with various substituents could modulate the compound's electronic properties and steric profile. Furthermore, the methoxypropanamide side chain could be altered in length, branching, or by replacing the methoxy (B1213986) group with other functionalities to explore structure-activity relationships (SAR).

| Potential Analogue Modification | Synthetic Strategy | Rationale |

| Phenyl Ring Substitution | Cross-coupling reactions (e.g., Sonogashira, Suzuki) | To probe electronic and steric effects on target binding. |

| Alkyne Modification | Click chemistry (e.g., CuAAC, SPAAC) | To attach fluorescent tags, affinity labels, or other molecules. |

| Propanamide Chain Variation | Use of different amino acids or carboxylic acid derivatives | To optimize linker length and flexibility for improved target engagement. |

| Methoxy Group Replacement | Etherification or esterification with diverse alcohols/acids | To investigate the role of the oxygen atom and steric bulk on activity. |

Integration with Emerging Technologies in Chemical Biology

The ethynyl (B1212043) group in this compound makes it an ideal candidate for integration with cutting-edge technologies in chemical biology. For example, it can be utilized in activity-based protein profiling (ABPP) to identify novel protein targets in complex biological systems. The alkyne can serve as a "handle" for "click" chemistry, allowing for the attachment of reporter tags (like fluorophores or biotin) after the compound has interacted with its cellular targets. This approach would enable the visualization and identification of these targets within a cellular context.

Potential for Use as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study biological systems. This compound, or a carefully designed analogue, could be developed into a potent and selective chemical probe. The key characteristics of a good chemical probe include high potency, selectivity for its target, and a well-understood mechanism of action. Future research would involve optimizing the structure of this compound to meet these criteria. Once validated, such a probe could be invaluable for dissecting complex biological pathways and validating novel drug targets.

Collaborative Research Opportunities and Interdisciplinary Studies

The exploration of this compound would greatly benefit from a collaborative and interdisciplinary approach. Synthetic chemists could focus on creating diverse analogues, while biochemists and cell biologists could perform the biological screening and mechanistic studies. Collaboration with computational chemists could provide insights into potential binding modes and guide the rational design of more potent and selective compounds. Such interdisciplinary efforts would be essential to fully realize the scientific potential of this underexplored chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-ethynylphenyl)-3-methoxypropanamide, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via amidation of 3-ethynylbenzoic acid with 3-methoxypropanamine using coupling agents like EDCI/HOBt. Alternatively, nucleophilic substitution of a propanamide precursor with 3-ethynylphenyl groups under basic conditions (e.g., K₂CO₃ in DMF) is viable. Reaction optimization involves temperature control (60–80°C), solvent polarity adjustments, and monitoring via TLC or HPLC .

- Key Data :

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Temperature | 60–80°C | TLC (Rf = 0.5–0.7) |

| Solvent | DMF/THF | ¹H NMR (δ 7.2–8.1) |

| Reaction Time | 12–24 hrs | HPLC (purity >95%) |

Q. How is structural characterization performed for this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the ethynyl (δ ~2.5 ppm for protons, δ 70–90 ppm for carbons) and methoxy (δ 3.3–3.5 ppm) groups. IR spectroscopy verifies the amide C=O stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ = 260.1284) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. For cytotoxicity, employ MTT assays on cancer cell lines (IC₅₀ determination). Ensure solvent controls (DMSO <0.1%) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB IDs). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonding to catalytic residues .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodology :

Assay Variability : Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence).

Structural Purity : Re-examine compound purity via LC-MS; impurities >1% can skew results .

Biological Context : Account for cell line specificity (e.g., HEK293 vs. HeLa) and assay pH/temperature .

Q. How is the metabolic stability of this compound evaluated in preclinical studies?

- Methodology : Use liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS. Monitor phase I metabolites (oxidation at ethynyl or methoxy groups) and phase II conjugates (glucuronidation). Compare intrinsic clearance rates (<30 µL/min/mg suggests stability) .

Q. What synthetic modifications enhance the selectivity of this compound for a target receptor?

- Methodology :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to modulate binding.

- Stereochemistry : Synthesize enantiomers and test via chiral HPLC-coupled activity assays .

- Example Modification :

| Derivative | Target IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|

| Parent Compound | 250 | 1.0 |

| 3-NO₂ Analog | 120 | 2.8 |

Data Analysis & Experimental Design

Q. How to design a SAR study for this compound derivatives?

- Methodology :

Core Modifications : Vary substituents on the ethynylphenyl (e.g., halogens, alkyl) and methoxy groups.

Pharmacophore Mapping : Use MOE or Schrödinger to identify critical hydrogen bond acceptors.

Statistical Validation : Apply multivariate analysis (PCA) to correlate structural features with activity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodology :

- LC-MS/MS : Detect impurities at ppm levels (e.g., unreacted starting materials).

- NMR Spectroscopy : Identify structural analogs via 2D COSY/HSQC .

- Impurity Profile :

| Impurity | Retention Time (min) | Relative Abundance (%) |

|---|---|---|

| Starting Material | 8.2 | 0.3 |

| Hydrolysis Byproduct | 10.5 | 0.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.